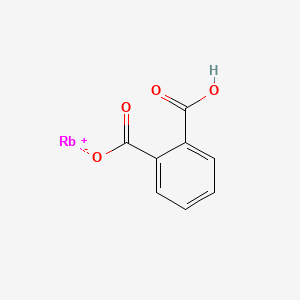![molecular formula C12H8Cl2N4O2 B14687513 N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine CAS No. 28058-15-3](/img/structure/B14687513.png)
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is an organic compound that features a complex structure with both aromatic and nitro functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dichlorobenzaldehyde and 5-nitro-2-aminopyridine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrobenzeneamine
- N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrothiopheneamine
Uniqueness
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
28058-15-3 |
|---|---|
Fórmula molecular |
C12H8Cl2N4O2 |
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-10-3-1-8(5-11(10)14)6-16-17-12-4-2-9(7-15-12)18(19)20/h1-7H,(H,15,17)/b16-6- |
Clave InChI |
GRVUBTATJFKTCI-SOFYXZRVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


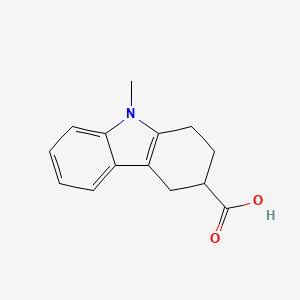

![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
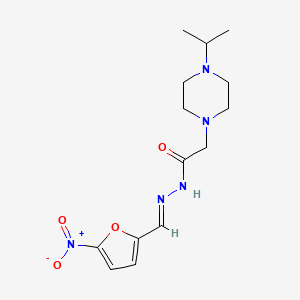
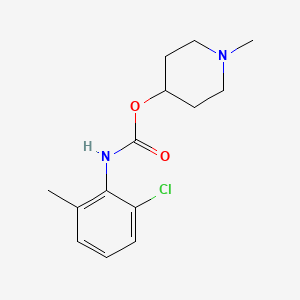
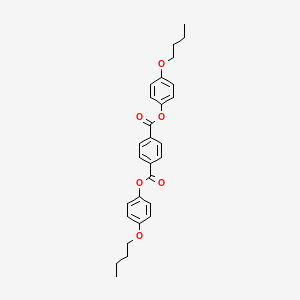
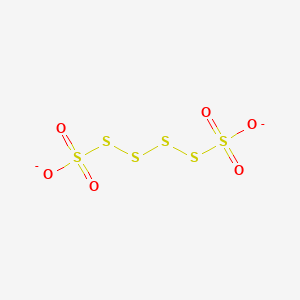

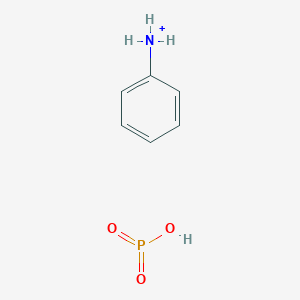

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
